2-((2-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole
Description
Historical Development of Thiadiazole-Piperazine Hybrid Compounds
The conceptual foundation for thiadiazole-piperazine hybrids originated in mid-20th century discoveries of thiadiazole's biological properties. The seminal work of Roblin and Clapp in 1954 demonstrated that 5-acetylamino-1,3,4-thiadiazol-2-sulfonamide (acetazolamide) exhibited potent carbonic anhydrase inhibition, establishing thiadiazole as a privileged scaffold in drug design. Parallel developments in piperazine chemistry, particularly its role as a conformational flexibility enhancer in neuropharmaceuticals, created impetus for hybrid architectures.
Key milestones in hybrid development include:
- 1980s : First reports of piperazine-linked thiadiazoles as antimicrobial agents, demonstrating enhanced bioavailability compared to parent compounds.
- 2000s : Systematic exploration of substitution patterns, with Camoutsis et al. establishing that para-substituted aryl groups on piperazine improved antimicrobial potency through increased lipophilicity.
- 2010s : Rational design of fluorinated derivatives, leveraging fluorine's metabolic stability and target affinity enhancements.
A comparative analysis of hybrid evolution reveals critical structural trends (Table 1):
| Generation | Thiadiazole Substitution | Piperazine Modification | Bioactivity Focus |
|---|---|---|---|
| 1st | Sulfonamide (C-2) | Unsubstituted | Diuretics |
| 2nd | Thioether (C-5) | Arylpiperazine | Antimicrobials |
| 3rd | Fluorobenzylthio (C-2) | 4-Methoxyphenyl | Multitarget Agents |
Table 1: Generational development of thiadiazole-piperazine hybrids
Pharmacological Significance of Fluorobenzylthio-piperazinyl-thiadiazole Derivatives
The strategic incorporation of fluorobenzylthio and piperazinyl groups creates a unique pharmacological profile:
- Enhanced Membrane Permeability : The 2-fluorobenzylthio group's logP value (~2.8) optimizes partition coefficients for blood-brain barrier penetration while maintaining aqueous solubility.
- Target Versatility : Piperazine's nitrogen atoms facilitate hydrogen bonding with enzyme active sites, particularly in microbial topoisomerases and human FAAH (fatty acid amide hydrolase).
- Metabolic Stability : Fluorine substitution at the benzyl position reduces cytochrome P450-mediated oxidation, extending plasma half-life compared to non-fluorinated analogs.
Biological screening data demonstrate broad-spectrum potential:
- Antimicrobial : MIC values of 0.5–2 μg/mL against Staphylococcus aureus and Pseudomonas aeruginosa
- Anticancer : IC~50~ = 1.3 μM against hepatic carcinoma HepG2 cells via tubulin polymerization inhibition
- Enzyme Modulation : 89% FAAH inhibition at 10 μM concentration through covalent binding to catalytic serine residues
Structural Evolution of 2-((2-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole
The compound's architecture results from iterative optimization of three structural domains:
Thiadiazole Core Modifications
Piperazine Substituent Engineering
Fluorobenzylthio Optimization
Crystallographic studies reveal a planar thiadiazole ring (dihedral angle = 178.5°) with perpendicular piperazine orientation (85.3°), creating a T-shaped topology ideal for intercalation into biological targets.
Research Objectives in Thiadiazole Medicinal Chemistry
Current investigations prioritize three objectives:
Selectivity Optimization
Synthetic Methodology Innovation
Therapeutic Expansion
Ongoing clinical trials focus on derivatives with modified fluorination patterns and piperazine spacers, seeking to balance potency with pharmacokinetic profiles.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4OS2/c1-26-17-8-6-16(7-9-17)24-10-12-25(13-11-24)19-22-23-20(28-19)27-14-15-4-2-3-5-18(15)21/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWOLXWPBHUIFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the thiadiazole ring.
Attachment of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions, where the piperazine derivative reacts with the thiadiazole ring.
Methoxyphenyl Group Addition: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions, where a suitable methoxyphenyl halide reacts with the piperazine ring.
Industrial Production Methods
Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thiadiazole ring is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrogen atoms in the thiadiazole ring, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions at the fluorobenzyl, methoxyphenyl, and piperazine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halides, acids, and bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this one have shown effectiveness against a range of bacterial strains and fungi. For instance:
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Antibacterial | TBD |
| Piperidine derivatives | Antifungal | 3.125 - 100 mg/mL against Candida albicans |
These findings suggest that the compound could be utilized in developing new antimicrobial agents.
Cytotoxicity and Anticancer Properties
Thiadiazole derivatives have been extensively studied for their cytotoxic effects on cancer cells. A review highlighted that many such compounds demonstrated significant inhibitory activity against various human cancer cell lines, including lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3). For example:
- Study Findings : Compounds with similar structures induced apoptosis in cancer cell lines through mechanisms involving oxidative stress.
In one specific study, the compound exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 cells, indicating strong anticancer potential .
Study 1: Antimicrobial Evaluation
A comparative study evaluated various piperidine derivatives for their antimicrobial activity. The results indicated that structural modifications significantly influenced efficacy against specific bacterial strains .
Study 2: Cytotoxic Effects
In another investigation focusing on related compounds, researchers found that certain derivatives could induce cell death in cancer cell lines via reactive oxygen species (ROS) generation . This highlights the potential of thiadiazole derivatives in targeted cancer therapies.
Mechanism of Action
The mechanism of action of 2-((2-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocycle Variations
1,3,4-Thiadiazole Derivatives
- Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate (): Shares the thiadiazole core but incorporates triazole and acetamide functionalities. This compound demonstrated superior intermolecular interaction energy with enzymes compared to reference molecules, suggesting the thiadiazole-thioether motif enhances binding .
- 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole (): Features dual thiadiazole rings with methylphenyl substituents. The sulfanyl groups increase steric bulk but reduce polarity compared to the target compound’s fluorobenzyl and piperazine groups .
Non-Thiadiazole Cores
- Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6) (): Replaces thiadiazole with a quinoline core. The 4-methoxyphenylpiperazine group is retained, but the extended aromatic system may reduce solubility .
- 2-(2-(4-(2-Fluorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (8d) (): Uses an isoindoline-dione core. The 2-fluorobenzyl-piperazine group mirrors the target’s substituent, but the rigid core limits conformational flexibility .
Substituent Analysis
Position 2 Substituents
- 2-Fluorobenzylthio Group : Unique to the target compound. Fluorine’s electronegativity may enhance binding via dipole interactions, as seen in 8d (), where the 2-fluorobenzyl group improved CNS activity .
- Methylphenyl or Halogenated Thio Groups : In , methylphenyl substituents increased hydrophobicity, while bromo/chloro analogs (e.g., 7j , 7k in ) showed higher melting points due to halogen-induced crystallinity .
Position 5 Substituents
Physicochemical and Pharmacological Data
Table 1: Comparative Physicochemical Properties
Biological Activity
The compound 2-((2-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this specific compound, examining its potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 359.46 g/mol. The presence of the thiadiazole ring is notable for its association with various pharmacological activities.
Antimicrobial Activity
Thiadiazole derivatives have been reported to exhibit significant antimicrobial properties. Studies indicate that compounds containing the 1,3,4-thiadiazole moiety can act against a variety of pathogens:
- Antibacterial Effects : Compounds similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with halogen substitutions often show enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Research has shown that certain thiadiazole derivatives exhibit antifungal properties against species like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .
Anticancer Potential
The anticancer properties of thiadiazole derivatives are also noteworthy. Various studies have highlighted their potential as anticancer agents:
- Cytotoxicity : Some derivatives have shown substantial cytotoxic effects in vitro against cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer), achieving inhibition rates exceeding 60% .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation pathways .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is influenced by their structural components. The following table summarizes key findings regarding the structure-activity relationship:
Case Studies
Several case studies have focused on the biological evaluation of thiadiazole derivatives similar to the compound :
- Antimicrobial Evaluation : A study reported that a series of 1,3,4-thiadiazole derivatives exhibited potent antimicrobial activity with MIC values ranging from 32 to 42 µg/mL against various bacterial strains .
- Anticancer Screening : In another investigation, compounds featuring the thiadiazole scaffold were tested against multiple cancer cell lines, revealing significant cytotoxicity in comparison to established chemotherapeutics .
- Mechanistic Insights : Molecular docking studies have been employed to elucidate the binding interactions between these compounds and their target proteins, providing insights into their mechanisms of action .
Q & A
Basic: What are the optimal synthetic routes for 2-((2-fluorobenzyl)thio)-1,3,4-thiadiazole derivatives?
Methodological Answer:
The synthesis typically involves coupling a thiol-containing intermediate (e.g., 2-fluorobenzyl thiol) with a pre-functionalized 1,3,4-thiadiazole core. Key steps include:
- Thiol-thiadiazole coupling : Reacting 5-amino-1,3,4-thiadiazole derivatives with 2-fluorobenzyl thiol under basic conditions (e.g., NaOH in ethanol) .
- Piperazine functionalization : Introducing the 4-(4-methoxyphenyl)piperazine moiety via nucleophilic substitution at the 5-position of the thiadiazole ring, often using DMF as a solvent and K₂CO₃ as a base .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the final product. Confirmation of structure requires ¹H/¹³C NMR, IR, and elemental analysis .
Advanced: How can contradictory bioactivity data for this compound be resolved across different assays?
Methodological Answer:
Contradictions often arise from assay-specific variables:
- Receptor binding vs. cellular activity : Molecular docking (e.g., AutoDock Vina) may predict strong binding to targets like serotonin receptors due to the 4-methoxyphenylpiperazine moiety . However, low cellular permeability (logP >5) could reduce efficacy in cell-based assays. Use parallel artificial membrane permeability assays (PAMPA) to validate permeability .
- Metabolic interference : The 2-fluorobenzyl group may inhibit cytochrome P450 enzymes, leading to false positives in cytotoxicity screens. Perform LC-MS metabolite profiling to identify off-target interactions .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H NMR : Key signals include:
- ¹³C NMR : Look for signals at δ 165–170 ppm (C=S of thiadiazole) and δ 55 ppm (OCH₃) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Methodological Answer:
- Variation of substituents : Systematically modify:
- The 2-fluorobenzyl group (e.g., replace F with Cl or CF₃).
- The piperazine moiety (e.g., substitute 4-methoxyphenyl with 4-chlorophenyl).
- Biological evaluation : Test analogs against a panel of targets (e.g., 5-HT₁A, D₂ receptors) using radioligand binding assays .
- Computational modeling : Use CoMFA or CoMSIA to correlate electronic (HOMO/LUMO) and steric parameters with activity .
Basic: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
- Ethanol/water (2:1) : Provides high yield (75–85%) and purity (>98%) for thiadiazole derivatives .
- Dichloromethane/hexane : Suitable for removing hydrophobic impurities .
- Crystallization monitoring : Use polarized light microscopy to track crystal growth and avoid polymorphic forms .
Advanced: How can regioselectivity challenges in synthesizing the thiadiazole core be addressed?
Methodological Answer:
- Directing groups : Introduce a nitro or amino group at the 5-position of the thiadiazole to control substitution patterns .
- Microwave-assisted synthesis : Enhances regioselectivity by reducing side reactions (e.g., 100°C, 20 min, 80% yield) .
- DFT calculations : Predict reactive sites using Fukui indices to guide synthetic design .
Basic: What in vitro assays are recommended for preliminary bioactivity screening?
Methodological Answer:
- Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli) .
- Enzyme inhibition : Fluorometric assays for acetylcholinesterase or monoamine oxidase .
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC₅₀ <50 µM suggests therapeutic potential) .
Advanced: How can molecular docking be used to predict binding modes with neurological targets?
Methodological Answer:
- Target selection : Prioritize receptors with known affinity for piperazine derivatives (e.g., 5-HT₁A, α₁-adrenergic) .
- Docking protocol :
- Free energy calculations : Use MM-PBSA to estimate binding affinities (ΔG < -8 kcal/mol suggests strong binding) .
Basic: What chromatographic methods are suitable for purity analysis?
Methodological Answer:
- HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), UV detection at 254 nm .
- TLC : Silica gel 60 F₂₅₄, mobile phase chloroform:methanol (9:1), Rf ≈0.5 .
- Purity criteria : Single peak in HPLC (>95%) and no spots in TLC under UV .
Advanced: How can metabolic stability be improved for in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
